molecular formula C14H13ClFNO3 B2447599 Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate CAS No. 477888-06-5

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

Cat. No. B2447599
M. Wt: 297.71
InChI Key: DQKGUXBCTGZBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate, otherwise known as ECPI, is a compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 309.7 g/mol, and is soluble in ethanol, methanol, and acetone. ECPI has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Synthesis and Styrene Copolymerization of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate and its derivatives have been utilized in the synthesis of novel trisubstituted ethylenes. These ethylenes are copolymerized with styrene, creating unique copolymers. These copolymers exhibit a two-step decomposition process, making them interesting subjects for material science research (Hussain et al., 2019).

Structural Analyses and Synthesis of Structural Analogs
The compound and its structural analogs have been synthesized as cytotoxic agents. Detailed structural analyses through methods like synchrotron X-ray powder diffraction and Rietveld refinement have been conducted to understand the crystal structures of these novel compounds (Gündoğdu et al., 2017).

Novel Copolymers of Styrene and Halogen Ring-Substituted Derivatives
Researchers have prepared novel trisubstituted ethylenes, including variants of Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate, and copolymerized them with styrene. These compounds and their copolymers have been characterized through various analytical techniques like CHN analysis, FTIR, and NMR, providing insights into their structural properties and potential applications in polymer science (Humanski et al., 2018).

properties

IUPAC Name

ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c1-2-19-14(18)10(13-6-7-17-20-13)8-9-11(15)4-3-5-12(9)16/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKGUXBCTGZBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331508
Record name ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

CAS RN

477888-06-5
Record name ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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